molecular formula C14H9ClN2O3 B12042960 3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine

Cat. No.: B12042960
M. Wt: 288.68 g/mol
InChI Key: CCLYABIRPCSNKR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features a benzene ring fused to the oxazine ring, with a 4-chlorophenyl group and a nitro group as substituents. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a nitro-substituted reagent. The reaction is often carried out in a solvent such as ethanol or acetonitrile, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a 4-chlorophenyl group and a nitro group. These substituents impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-nitro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H9ClN2O3/c15-10-3-1-9(2-4-10)13-8-20-14-6-5-11(17(18)19)7-12(14)16-13/h1-7H,8H2

InChI Key

CCLYABIRPCSNKR-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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